Csf1R-IN-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

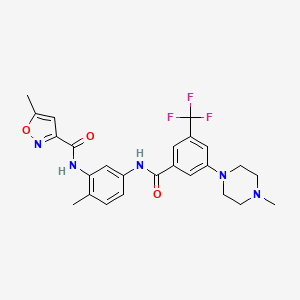

Molecular Formula |

C25H26F3N5O3 |

|---|---|

Molecular Weight |

501.5 g/mol |

IUPAC Name |

5-methyl-N-[2-methyl-5-[[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C25H26F3N5O3/c1-15-4-5-19(14-21(15)30-24(35)22-10-16(2)36-31-22)29-23(34)17-11-18(25(26,27)28)13-20(12-17)33-8-6-32(3)7-9-33/h4-5,10-14H,6-9H2,1-3H3,(H,29,34)(H,30,35) |

InChI Key |

LXLAULDTUGCQNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3CCN(CC3)C)C(F)(F)F)NC(=O)C4=NOC(=C4)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of a Potent CSF1R Inhibitor: A Technical Overview

This guide provides a detailed examination of the discovery, synthesis, and biological evaluation of a representative CSF1R inhibitor, exemplified by the clinical-stage compound Pexidartinib (PLX3397). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the targeting of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical regulator of macrophage and monocyte function.

Introduction to CSF1R as a Therapeutic Target

The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a key regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and monocytes.[1][2] Its activation is triggered by the binding of its two known ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[3][4][5] Upon ligand binding, the receptor dimerizes and undergoes autophosphorylation of several tyrosine residues in its intracellular domain.[2][3] This phosphorylation cascade creates docking sites for various effector proteins, initiating downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[5][6]

Dysregulation of the CSF1R signaling pathway is implicated in a variety of diseases. In oncology, the tumor microenvironment often exhibits high levels of CSF-1, which promotes the survival and pro-tumoral functions of tumor-associated macrophages (TAMs).[3] These TAMs can suppress anti-tumor immunity and contribute to tumor growth, angiogenesis, and metastasis.[3] Consequently, inhibiting CSF1R has emerged as a promising therapeutic strategy in cancer.[7] Beyond oncology, CSF1R signaling is also involved in inflammatory disorders and neurodegenerative diseases.[1][5]

Discovery of a Representative CSF1R Inhibitor: Pexidartinib (PLX3397)

The discovery of potent and selective CSF1R inhibitors like Pexidartinib (PLX3397) represents a significant advancement in targeting this pathway. Pexidartinib is an orally available small molecule inhibitor that has undergone extensive clinical development.[8] The discovery process for such inhibitors typically involves high-throughput screening of compound libraries to identify initial hits, followed by a structure-guided drug design and medicinal chemistry optimization process to improve potency, selectivity, and pharmacokinetic properties.

Synthesis of Pexidartinib

The chemical synthesis of Pexidartinib involves a multi-step process. While the specific proprietary details of the manufacturing process are not fully disclosed in the public domain, the general synthetic routes for similar kinase inhibitors often involve the coupling of key heterocyclic core structures. For Pexidartinib, this would likely involve the synthesis of the central pyridine core, followed by the sequential addition of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine and the (chlorophenyl)(cyclopropyl)methanamine side chains through various coupling reactions.

Quantitative Biological Data

The biological activity of CSF1R inhibitors is characterized by various in vitro and cellular assays. The following tables summarize key quantitative data for Pexidartinib.

| Parameter | Value | Assay Type | Reference |

| IC50 (CSF1R) | 16 nM | Kinase Assay | [8] |

| IC50 (c-Kit) | 13 nM | Kinase Assay | [8] |

| IC50 (FLT3) | 27 nM | Kinase Assay | [8] |

| EC50 | Not Available | Cellular Assay | |

| Half-life (t1/2) | ~18 hours | Human Pharmacokinetics | [8] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the characterization of CSF1R inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the CSF1R kinase domain.

Protocol:

-

Reagents and Materials:

-

Recombinant human CSF1R kinase domain

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (e.g., Pexidartinib) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo®)

-

96-well plates

-

-

Procedure:

-

Add the kinase assay buffer to the wells of a 96-well plate.

-

Add the test compound at various concentrations.

-

Add the recombinant CSF1R kinase to the wells.

-

Incubate for a short period to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate at room temperature to allow for phosphorylation of the substrate.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo®, which correlates with kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Cellular Phosphorylation Assay

This assay assesses the ability of an inhibitor to block CSF1R autophosphorylation in a cellular context.

Protocol:

-

Reagents and Materials:

-

A cell line expressing CSF1R (e.g., M-NFS-60 or THP-1 cells)

-

Cell culture medium

-

Recombinant human CSF-1 ligand

-

Test compound

-

Lysis buffer

-

Antibodies: anti-phospho-CSF1R and total CSF1R

-

Western blotting or ELISA reagents

-

-

Procedure:

-

Plate the CSF1R-expressing cells and culture overnight.

-

Starve the cells in a serum-free medium to reduce basal receptor activation.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with recombinant CSF-1 to induce CSF1R phosphorylation.

-

Lyse the cells to extract cellular proteins.

-

Quantify the level of phosphorylated CSF1R and total CSF1R using Western blotting or an ELISA-based method.

-

Determine the EC50 value by analyzing the dose-dependent inhibition of CSF1R phosphorylation.

-

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the proliferation of cells that depend on CSF1R signaling for growth.

Protocol:

-

Reagents and Materials:

-

M-NFS-60 cells (a murine macrophage cell line dependent on CSF-1 for proliferation)

-

Cell culture medium supplemented with CSF-1

-

Test compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

-

-

Procedure:

-

Seed M-NFS-60 cells in a 96-well plate in a medium containing CSF-1.

-

Add the test compound at a range of concentrations.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Measure cell viability using a reagent that quantifies ATP levels, which correlates with the number of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language.

Caption: Simplified CSF1R signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 4. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Kinase Landscape: A Technical Guide to Csf1R Inhibitor Specificity and Selectivity

Introduction

The Colony-Stimulating Factor 1 Receptor (Csf1R), a member of the class III receptor tyrosine kinase family, is a critical regulator of macrophage and monocyte survival, proliferation, and differentiation.[1][2] Its central role in orchestrating the tumor microenvironment has made it a compelling target for therapeutic intervention in oncology and inflammatory diseases.[3][4] The development of small molecule inhibitors against Csf1R has been a significant focus of drug discovery efforts. This guide provides an in-depth technical overview of the target specificity and selectivity of Csf1R inhibitors, using the well-characterized compound Pexidartinib (PLX3397) as a representative example, due to the lack of publicly available information on a compound specifically named "Csf1R-IN-20".

Target Specificity: Gauging Potency Against Csf1R

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of the drug required to inhibit the activity of the target enzyme by 50%. For Csf1R inhibitors, this is typically determined through in vitro kinase assays.

Quantitative Analysis of Csf1R Inhibition

The inhibitory activity of Pexidartinib against Csf1R and other closely related kinases is summarized in the table below. This data highlights the compound's high potency for its intended target.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| Csf1R | 13 | Biochemical | [1] |

| c-KIT | 27 | Biochemical | [1] |

| FLT3 | 160 | Biochemical | [1] |

Table 1: Inhibitory activity of Pexidartinib against Csf1R and related kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the IC50 of a Csf1R inhibitor is a biochemical kinase assay. The following provides a generalized protocol.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against recombinant human Csf1R kinase.

Materials:

-

Recombinant human Csf1R kinase domain

-

ATP (Adenosine triphosphate)

-

Poly-Glu-Tyr (4:1) substrate

-

Test compound (e.g., Pexidartinib)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the recombinant Csf1R kinase, the peptide substrate, and the diluted test compound.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Selectivity Profile: Distinguishing Friend from Foe

While high potency against the primary target is crucial, the safety and efficacy of a kinase inhibitor are also heavily dependent on its selectivity. A highly selective inhibitor will have minimal activity against other kinases, thereby reducing the potential for off-target side effects.

Kinome-Wide Selectivity Screening

To assess the selectivity of a Csf1R inhibitor, it is typically screened against a large panel of kinases, often representing the entire human kinome. The results of such screens provide a comprehensive view of the compound's off-target activities.

| Kinase | Percent Inhibition @ 1 µM |

| Csf1R | >95% |

| c-KIT | >90% |

| FLT3 | >80% |

| PDGFRβ | >70% |

| VEGFR2 | <20% |

| EGFR | <10% |

| SRC | <10% |

Table 2: Representative selectivity profile of a Csf1R inhibitor against a panel of kinases. The data is illustrative and based on typical profiles of potent Csf1R inhibitors.

Experimental Protocol: Cellular Csf1R Autophosphorylation Assay

To confirm the on-target activity of an inhibitor in a cellular context, a Csf1R autophosphorylation assay is often employed. This assay measures the ability of the compound to block the ligand-induced phosphorylation of Csf1R in cells.

Objective: To determine the cellular potency of a Csf1R inhibitor by measuring the inhibition of Csf1-induced Csf1R autophosphorylation.

Materials:

-

Cell line expressing Csf1R (e.g., M-NFS-60)

-

Recombinant human Csf1 ligand

-

Test compound

-

Cell lysis buffer

-

Antibodies: anti-phospho-Csf1R (Tyr723) and anti-total-Csf1R

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

-

Western blot or ELISA reagents and equipment

Procedure:

-

Cell Culture and Starvation: Culture Csf1R-expressing cells to confluency. Serum-starve the cells overnight to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with a saturating concentration of Csf1 for a short period (e.g., 15 minutes) to induce Csf1R autophosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them to extract cellular proteins.

-

Detection (Western Blot):

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an anti-phospho-Csf1R antibody to detect the phosphorylated receptor.

-

Strip and re-probe the membrane with an anti-total-Csf1R antibody to normalize for protein loading.

-

-

Detection (ELISA):

-

Use a sandwich ELISA format with a capture antibody for total Csf1R and a detection antibody for phospho-Csf1R.

-

-

Data Analysis: Quantify the levels of phosphorylated Csf1R relative to total Csf1R at each inhibitor concentration. Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the Csf1R signaling pathway and the experimental workflows used to characterize inhibitors can aid in understanding the mechanism of action and the rationale behind the experimental design.

References

- 1. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Csf1R-IN-20

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colony-stimulating factor 1 receptor (Csf1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells. Its dysregulation is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This technical guide focuses on Csf1R-IN-20, a recently identified inhibitor of Csf1R. We will delve into its structure-activity relationship (SAR), present available quantitative data, and provide detailed experimental protocols for key assays relevant to its evaluation. This document aims to be a comprehensive resource for researchers and drug development professionals working on Csf1R-targeted therapies.

Introduction to Csf1R and Its Inhibition

The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115, is a member of the class III receptor tyrosine kinase family. Ligand binding, primarily by CSF-1 (M-CSF) or IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are critical for myeloid cell function. In pathological contexts, aberrant Csf1R signaling can promote tumor growth and metastasis by supporting tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment.

Small molecule inhibitors of Csf1R have emerged as a promising therapeutic strategy. These inhibitors typically target the ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent downstream signaling. This compound is a novel inhibitor that has been identified with activity against Csf1R.

This compound: Structure and Potency

This compound, also referred to as compound 7a in the primary literature, is an N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C25H26F3N5O3 |

| Molecular Weight | 501.50 g/mol |

| CAS Number | 2935479-57-3 |

| SMILES | O=C(C1=NOC(C)=C1)NC2=CC(NC(C3=CC(C(F)(F)F)=CC(N4CCN(C)CC4)=C3)=O)=CC=C2C |

Table 2: In Vitro Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| Csf1R | 467 | Biochemical Kinase Assay | [1] |

Note: Due to the limited availability of the full-text research article, a comprehensive structure-activity relationship (SAR) table with analogs of this compound cannot be provided at this time. The primary literature suggests that this compound is part of a series of dual Csf1R/c-Kit inhibitors with improved stability and blood-brain barrier permeability.

Signaling Pathways and Experimental Workflows

Csf1R Signaling Pathway

The following diagram illustrates the canonical Csf1R signaling cascade upon ligand binding.

General Experimental Workflow for Csf1R Inhibitor Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of Csf1R inhibitors like this compound.

Experimental Protocols

General Synthesis of N-phenyl-5-methylisoxazole-3-carboxamides

While the specific, detailed synthesis protocol for this compound is contained within the primary research article, a general procedure for the synthesis of similar N-phenyl-5-methylisoxazole-3-carboxamide derivatives can be outlined as follows, based on established chemical literature.

Scheme 1: General Synthetic Route

-

Synthesis of 5-methylisoxazole-3-carboxylic acid: This can be achieved through various methods, often starting from ethyl acetoacetate and hydroxylamine to form the isoxazole ring, followed by hydrolysis of the ester to the carboxylic acid.

-

Activation of the Carboxylic Acid: The 5-methylisoxazole-3-carboxylic acid is activated for amide bond formation. This is typically done by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an activating agent like HOBt (Hydroxybenzotriazole).

-

Amide Coupling: The activated carboxylic acid derivative is then reacted with the appropriate aniline derivative (in the case of this compound, a substituted 2-methylaniline) in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an appropriate solvent (e.g., dichloromethane or dimethylformamide) to yield the final N-phenyl-5-methylisoxazole-3-carboxamide product.

-

Purification: The final compound is purified using standard techniques such as column chromatography, recrystallization, or preparative HPLC.

Csf1R Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is a common method for determining the IC50 of inhibitors against Csf1R.

Materials:

-

Recombinant human Csf1R (kinase domain)

-

Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.

-

To each well of a 96-well plate, add 5 µL of the diluted inhibitor. For positive (no inhibition) and negative (no enzyme) controls, add 5 µL of kinase buffer with the corresponding DMSO concentration.

-

Prepare the enzyme solution by diluting the recombinant Csf1R in kinase assay buffer to the desired concentration. Add 10 µL of the diluted enzyme to each well, except for the negative control wells (add 10 µL of kinase buffer instead).

-

Prepare the substrate/ATP solution by mixing the Poly(Glu, Tyr) substrate and ATP in kinase assay buffer.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Csf1R Auto-phosphorylation Assay

This assay measures the ability of an inhibitor to block ligand-induced Csf1R phosphorylation in a cellular context.

Materials:

-

A cell line endogenously expressing Csf1R (e.g., M-NFS-60 or THP-1 cells) or a cell line engineered to overexpress Csf1R.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Recombinant human CSF-1.

-

This compound or other test compounds.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Anti-phospho-Csf1R (Tyr723) antibody.

-

Anti-total-Csf1R antibody.

-

HRP-conjugated secondary antibody.

-

ELISA plates or Western blot equipment.

Procedure:

-

Seed the cells in a 96-well plate and culture overnight.

-

The next day, starve the cells in a serum-free medium for 4-6 hours.

-

Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

-

Stimulate the cells with a pre-determined concentration of recombinant human CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) at 37°C.

-

Wash the cells with cold PBS and then lyse the cells with lysis buffer.

-

Determine the protein concentration of each lysate.

-

The level of phosphorylated Csf1R can be quantified using a sandwich ELISA or by Western blotting.

-

For ELISA: Coat an ELISA plate with a capture antibody for total Csf1R. Add the cell lysates to the wells. Detect the phosphorylated Csf1R using an anti-phospho-Csf1R antibody conjugated to HRP or a biotinylated anti-phospho-Csf1R antibody followed by streptavidin-HRP. Add a colorimetric substrate and measure the absorbance.

-

For Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-Csf1R and anti-total-Csf1R antibodies.

-

-

Normalize the phospho-Csf1R signal to the total Csf1R signal.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

This compound is a novel small molecule inhibitor of Csf1R with a reported IC50 of 467 nM. Its N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide scaffold represents a promising starting point for the development of potent and selective Csf1R inhibitors. This technical guide has provided the available structural and quantitative data for this compound, along with detailed, standardized protocols for its biochemical and cellular evaluation. The provided diagrams of the Csf1R signaling pathway and a general experimental workflow offer a clear visual aid for researchers in this field. Further investigation into the structure-activity relationship of the this compound series, as detailed in the primary literature, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.

References

Csf1R-IN-20 in vitro kinase assay

An In-Depth Technical Guide to the Csf1R-IN-20 In Vitro Kinase Assay

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "this compound" is not publicly available. This guide will proceed using the publicly available data for a structurally related and potent Csf1R inhibitor, CSF1R-IN-3 , as a representative compound for the purposes of illustrating the principles and methodologies of an in vitro kinase assay for this target.

Introduction

The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a pivotal regulator of the mononuclear phagocyte system, which includes monocytes, macrophages, and microglia.[1] Ligand binding of either CSF1 or IL-34 to CSF1R triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades.[1] These pathways, including PI3K/Akt, ERK1/2, and JAK/STAT, are crucial for the proliferation, survival, and differentiation of myeloid cells.[2] Dysregulation of CSF1R signaling is implicated in a range of pathologies, from cancer and inflammatory disorders to neurodegenerative diseases, making it a compelling target for therapeutic intervention.[1][3] This technical guide provides a detailed overview of the in vitro kinase assay for evaluating inhibitors of CSF1R, using CSF1R-IN-3 as a case study.

Quantitative Data Summary

The potency and selectivity of a kinase inhibitor are critical parameters in drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. For CSF1R-IN-3, the following activity has been reported:

| Compound | Target | IC50 (nM) | Assay Type |

| CSF1R-IN-3 | CSF1R | 2.1 | Biochemical Kinase Assay |

Data sourced from publicly available information.[4]

Kinase Selectivity Profile (Illustrative)

Selectivity is paramount to minimize off-target effects. A comprehensive kinase panel is typically screened to assess an inhibitor's specificity. The following table illustrates a hypothetical selectivity profile for a potent CSF1R inhibitor against other closely related kinases.

| Kinase | Inhibition (%) at 1 µM |

| CSF1R | >99 |

| KIT | <10 |

| FLT3 | <15 |

| PDGFRβ | <5 |

| VEGFR2 | <20 |

Experimental Protocols

A variety of in vitro kinase assay formats can be employed to measure the activity of CSF1R and the potency of its inhibitors. Below is a generalized, yet detailed, protocol based on a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This method quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials and Reagents:

-

Recombinant Human CSF1R (catalytic domain)

-

Poly (4:1 Glu, Tyr) peptide substrate

-

ATP (Adenosine Triphosphate)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Csf1R-IN-3 (or test inhibitor) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

96- or 384-well white, low-volume assay plates

Protocol:

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in Kinase Assay Buffer containing the desired concentration of recombinant CSF1R and Poly (Glu, Tyr) substrate.

-

Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for ATP for the CSF1R enzyme.

-

Prepare serial dilutions of Csf1R-IN-3 in DMSO, and then dilute these into Kinase Assay Buffer to create a 4X inhibitor solution. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Procedure:

-

Add 5 µL of the 4X inhibitor solution to the wells of the assay plate. For control wells (no inhibition), add 5 µL of Kinase Assay Buffer with the equivalent concentration of DMSO.

-

Add 10 µL of the 2X kinase/substrate solution to all wells.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Signal Detection (ADP-Glo™ Protocol):

-

Following the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 40 µL of Kinase Detection Reagent to each well.

-

Incubate the plate at room temperature for 30-60 minutes to convert the generated ADP to ATP and produce a luminescent signal.

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

CSF1R Signaling Pathway

Caption: A simplified diagram of the CSF1R signaling cascade.

In Vitro Kinase Assay Workflow

Caption: A flowchart illustrating the key steps of an in vitro kinase assay.

References

An In-depth Technical Guide to the Preliminary Studies of Representative CSF1R Inhibitors

Disclaimer: Preliminary studies on a specific molecule designated "Csf1R-IN-20" are not publicly available. This guide provides a comprehensive overview of the preclinical evaluation of several well-characterized Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, serving as a representative model for the preliminary studies of a novel CSF1R inhibitor. The data and methodologies presented are synthesized from published research on compounds such as Pexidartinib (PLX3397), GW2580, and others.

Introduction

Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a key regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and microglia.[1][2] Dysregulation of the CSF1R signaling pathway has been implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1] Consequently, the development of small molecule inhibitors targeting CSF1R is an area of intense research. This document outlines the typical preliminary studies conducted to characterize a novel CSF1R inhibitor, using a composite of data from representative molecules.

Mechanism of Action

CSF1R is activated by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34.[3] This binding event induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[3] This, in turn, initiates a cascade of downstream signaling events, primarily through the PI3K/AKT, MAPK/ERK, and STAT pathways, which are crucial for the physiological functions of macrophages and microglia.[4][5] CSF1R inhibitors are typically ATP-competitive small molecules that bind to the kinase domain, preventing autophosphorylation and subsequent downstream signaling.[6]

Data Presentation

Biochemical Activity

The initial characterization of a novel CSF1R inhibitor involves determining its potency against the target enzyme. This is typically expressed as the half-maximal inhibitory concentration (IC50).

| Compound | CSF1R IC50 (nM) | Reference |

| Pexidartinib (PLX3397) | 13 | [7] |

| Sunitinib | 5 | [8] |

| Dasatinib | 2 | [8] |

| Imatinib | 21 | [8] |

| Axitinib | 78 | [8] |

| BLZ945 | 1 | [9] |

| ARRY-382 | 9 | [9] |

| DCC-3014 | 3 | [9] |

| Edicotinib (JNJ-40346527) | 3.2 | [9] |

Table 1: Biochemical IC50 values of representative CSF1R tyrosine kinase inhibitors.

Kinase Selectivity

To assess the specificity of a new inhibitor, its activity is tested against a panel of other kinases, particularly those with high structural similarity to CSF1R, such as c-KIT, FLT3, and PDGFR.

| Compound | c-KIT IC50 (nM) | FLT3 IC50 (nM) | PDGFRβ IC50 (nM) | Reference |

| Pexidartinib (PLX3397) | 27 | 160 | N/A | [7] |

| BLZ945 | 3200 | 9100 | 4800 | [9] |

| DCC-3014 | 1600 | N/A | 2800 | [9] |

| Edicotinib (JNJ-40346527) | 20 | 190 | N/A | [9] |

Table 2: Kinase selectivity profile of representative CSF1R inhibitors. A higher IC50 value indicates lower potency against the off-target kinase, signifying greater selectivity for CSF1R.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro potency of a test compound against the CSF1R kinase.

Methodology:

-

Reagents: Recombinant human CSF1R kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound. A kinase assay buffer provides the optimal reaction environment.

-

Procedure:

-

The test compound is serially diluted to various concentrations.

-

The recombinant CSF1R enzyme is incubated with the test compound for a predetermined period (e.g., 15-30 minutes) at room temperature.

-

The kinase reaction is initiated by adding a mixture of the substrate and ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation as an indicator of kinase activity.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay

Objective: To assess the ability of a test compound to inhibit CSF1R autophosphorylation in a cellular context.

Methodology:

-

Cell Line: A cell line that endogenously expresses CSF1R (e.g., human peripheral blood mononuclear cells) or a cell line engineered to overexpress CSF1R.[3]

-

Procedure:

-

Cells are serum-starved to reduce basal receptor phosphorylation.

-

The cells are pre-incubated with various concentrations of the test compound.

-

The cells are then stimulated with a CSF1R ligand (e.g., recombinant human CSF-1) to induce receptor autophosphorylation.

-

Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.

-

The level of phosphorylated CSF1R is measured using techniques such as Western blotting with a phospho-specific CSF1R antibody or a sandwich ELISA.

-

-

Data Analysis: The inhibition of CSF1R phosphorylation at each compound concentration is quantified, and the IC50 value is calculated.

Visualizations

Caption: Csf1R Signaling Pathway.

Caption: Experimental Workflow for a Kinase Inhibition Assay.

Caption: Logical Flow from Csf1R Inhibition to Therapeutic Effect.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pulsus.com [pulsus.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]

- 7. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

The Pharmacology of Pexidartinib: A Technical Overview of a CSF1R Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the type III receptor tyrosine kinase family, is a critical regulator of the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia.[1][2] Dysregulation of the CSF1R signaling pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][4] Pexidartinib (formerly PLX3397), an orally bioavailable small-molecule inhibitor, selectively targets CSF1R and is the first systemic therapy approved for tenosynovial giant cell tumor (TGCT), a rare neoplastic disorder driven by CSF1 overexpression.[5][6] This technical guide provides an in-depth overview of the pharmacology of Pexidartinib, serving as a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

Pexidartinib functions as a selective tyrosine kinase inhibitor, primarily targeting the CSF1/CSF1R pathway.[5] It stabilizes CSF1R in its auto-inhibited state by interacting with the juxtamembrane region, which in turn inactivates the kinase domain.[3][7] This prevents the binding of ATP and the subsequent ligand-induced autophosphorylation of the receptor, effectively blocking downstream signaling.[3][7] In addition to CSF1R, Pexidartinib also exhibits inhibitory activity against other receptor tyrosine kinases, including KIT proto-oncogene receptor tyrosine kinase (c-KIT) and FMS-like tyrosine kinase 3 (FLT3), particularly with internal tandem duplication (ITD) mutations.[5][8]

Below is a diagram illustrating the CSF1R signaling pathway and the inhibitory action of Pexidartinib.

Quantitative Pharmacological Data

The pharmacological profile of Pexidartinib has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

In Vitro Potency of Pexidartinib

| Target | IC50 (nM) | Assay Type | Reference |

| CSF1R | 17 - 20 | Cell-free kinase assay | [3][9] |

| c-KIT | 10 - 12 | Cell-free kinase assay | [3][9] |

| FLT3-ITD | 9 - 160 | Cell-free kinase assay | [3][9] |

In Vivo Pharmacokinetics of Pexidartinib in Healthy Subjects (Single 400 mg Oral Dose)

| Parameter | Value | Unit | Reference |

| Tmax (Time to Peak Concentration) | 1.75 | hours | [10] |

| Cmax (Peak Plasma Concentration) | 3523.6 | ng/mL | [11] |

| t1/2 (Elimination Half-life) | 28.7 | hours | [10] |

| Oral Bioavailability | 44% | % | [10] |

| Major Route of Elimination | Feces (64.8%) | % of dose | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological studies. Below are representative protocols for key experiments in the evaluation of a CSF1R inhibitor like Pexidartinib.

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

This assay is a fluorescence-based, coupled-enzyme format used to determine the in vitro inhibitory activity of a compound against a panel of kinases.

Principle: The assay measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage. Kinase inhibition leads to less phosphorylation, increased cleavage of the substrate, and a higher fluorescent signal.

Protocol Outline:

-

Reagent Preparation: Prepare assay buffers, kinase, substrate (peptide), and ATP solutions. Serially dilute the test compound (e.g., Pexidartinib) to the desired concentrations.

-

Kinase Reaction: In a microplate, combine the kinase, the test compound, and the peptide substrate. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Development Reaction: Add the development reagent, which contains a site-specific protease that cleaves the non-phosphorylated peptide. Incubate for a specified time (e.g., 60 minutes).

-

Signal Detection: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no kinase). Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cells that depend on CSF1R signaling.

Protocol Outline:

-

Cell Culture: Culture a CSF1-dependent cell line (e.g., M-NFS-60 cells) in appropriate media supplemented with recombinant CSF1.

-

Cell Plating: Seed the cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Add serial dilutions of the test compound (Pexidartinib) to the wells. Include vehicle-only and no-cell controls.

-

Incubation: Incubate the plate for a period that allows for cell proliferation (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.

-

Signal Detection: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of proliferation for each compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

In Vivo Tumor Model Efficacy Study

This type of study evaluates the anti-tumor activity of the inhibitor in a living organism.

Protocol Outline:

-

Animal Model: Utilize an appropriate animal model, such as immunodeficient mice xenografted with a human tumor cell line that overexpresses CSF1, or a syngeneic model where the tumor and the host are from the same genetic background.

-

Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into the animals.

-

Treatment: Once tumors reach a palpable size, randomize the animals into treatment and control groups. Administer the test compound (Pexidartinib) orally at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic Assessment: At the end of the study, collect tumor and blood samples to analyze biomarkers of target engagement, such as the number of tumor-associated macrophages (TAMs) or the phosphorylation status of CSF1R.

-

Data Analysis: Compare the tumor growth rates between the treated and control groups. Evaluate statistical significance and assess the overall anti-tumor efficacy.

Experimental Workflow for Kinase Inhibitor Development

The development of a kinase inhibitor follows a structured workflow, from initial screening to preclinical and clinical evaluation. The diagram below outlines this general process.

Conclusion

Pexidartinib is a potent and selective CSF1R inhibitor with a well-characterized pharmacological profile. Its mechanism of action, involving the inhibition of CSF1R and other key tyrosine kinases, has demonstrated significant clinical benefit, particularly in the treatment of tenosynovial giant cell tumor.[6][12][13] The data and protocols presented in this guide offer a comprehensive resource for the scientific community engaged in the research and development of novel kinase inhibitors, providing a foundation for further investigation into the therapeutic potential of targeting the CSF1R pathway.

References

- 1. TURALIO® (pexidartinib) Mechanism of Action | HCP [turaliohcp.com]

- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 3. dovepress.com [dovepress.com]

- 4. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 11. metrumrg.com [metrumrg.com]

- 12. Pexidartinib improves physical functioning and stiffness in patients with tenosynovial giant cell tumor: results from the ENLIVEN randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Csf1R-IN-20 in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colony-Stimulating Factor 1 Receptor (Csf1R) is a critical regulator of microglia, the resident immune cells of the central nervous system. Dysregulation of Csf1R signaling and subsequent microglial activation are implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Inhibition of Csf1R has emerged as a promising therapeutic strategy to modulate neuroinflammation and its detrimental effects. Csf1R-IN-20 is a recently developed inhibitor of Csf1R, offering a new tool for researchers studying the role of microglia in neurological disorders. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key data, and detailed protocols for its use in preclinical research.

This compound: Mechanism of Action

This compound, also identified as compound 7a in a recent publication, is a small molecule inhibitor that targets the kinase activity of Csf1R.[1] By binding to the ATP-binding site of the receptor's intracellular kinase domain, this compound prevents the autophosphorylation and activation of Csf1R that is normally induced by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34). This blockade of Csf1R signaling disrupts the downstream pathways responsible for microglial proliferation, survival, and activation. Consequently, treatment with this compound can lead to a reduction in the number of microglia in the central nervous system, a phenomenon often referred to as microglia depletion. This allows for the investigation of the roles of microglia in both healthy and diseased states.

Data Presentation

The following tables summarize the available quantitative data for this compound and other commonly used Csf1R inhibitors for comparative purposes.

Table 1: In Vitro Potency of Csf1R Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| This compound (Compound 7a) | Csf1R | 467 | [1] |

| Compound 7d | Csf1R | 33 | [2] |

| Compound 7e | Csf1R | 31 | [2] |

| Compound 9a | Csf1R | 64 | [2] |

Note: Compounds 7d, 7e, and 9a are from the same chemical series as this compound (7a) and exhibit greater potency.[2]

Table 2: Overview of Commonly Used Csf1R Inhibitors in Neurodegenerative Disease Models

| Inhibitor | Typical In Vivo Dose & Administration | Key In Vivo Effects | Reference |

| PLX3397 (Pexidartinib) | 290 mg/kg in chow | ~50% microglia depletion in 3 days, up to 99% by 3 weeks. | |

| PLX5622 | 1200 ppm in chow | >95% microglia depletion within 7 days. | [3] |

| GW2580 | Oral gavage or formulated in chow | Blocks microglial proliferation. |

Signaling Pathway Diagram

Caption: Csf1R signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound. These are generalized based on standard laboratory procedures and may require optimization for specific experimental setups.

Protocol 1: In Vitro Csf1R Kinase Assay

This protocol is to determine the inhibitory activity of this compound on Csf1R kinase activity.

Materials:

-

Recombinant human Csf1R kinase domain

-

Kinase buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

96-well white plates

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a master mix containing kinase buffer, ATP, and the substrate.

-

Add 12.5 µL of the master mix to each well of a 96-well plate.

-

Add 2.5 µL of the diluted this compound or DMSO (for control) to the respective wells.

-

Initiate the kinase reaction by adding 10 µL of diluted recombinant Csf1R kinase to each well.

-

Incubate the plate at 30°C for 45 minutes.

-

Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro Csf1R kinase assay.

Protocol 2: In Vivo Microglia Depletion in a Mouse Model of Neurodegenerative Disease

This protocol describes the administration of a Csf1R inhibitor to deplete microglia in a mouse model. Dosing for this compound would need to be empirically determined, but protocols for similar inhibitors can be adapted.

Materials:

-

Animal model of a neurodegenerative disease (e.g., 5xFAD mice for Alzheimer's)

-

This compound (formulated for oral administration) or another Csf1R inhibitor like PLX5622.

-

Control diet and inhibitor-formulated diet (e.g., 1200 ppm PLX5622 in AIN-76A chow).

-

Standard animal housing and care facilities.

Procedure:

-

Acclimate animals to the housing conditions and baseline diet.

-

Divide animals into control and treatment groups.

-

Provide the control group with the standard diet and the treatment group with the diet containing the Csf1R inhibitor.

-

Administer the respective diets for the desired duration (e.g., 7 days to 3 weeks for significant depletion).

-

Monitor the animals daily for any adverse effects.

-

At the end of the treatment period, euthanize the animals and collect brain tissue for analysis.

Caption: Workflow for in vivo microglia depletion using a Csf1R inhibitor.

Protocol 3: Immunohistochemical Analysis of Microglia Depletion

This protocol is for visualizing and quantifying the reduction of microglia in brain tissue following Csf1R inhibitor treatment.

Materials:

-

Fixed and sectioned brain tissue (e.g., 40 µm floating sections).

-

Phosphate-buffered saline (PBS).

-

Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum).

-

Primary antibody against a microglial marker (e.g., rabbit anti-Iba1).

-

Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).

-

DAPI for nuclear staining.

-

Mounting medium.

-

Fluorescence microscope or confocal microscope.

Procedure:

-

Wash the brain sections in PBS.

-

Incubate the sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

Incubate the sections with the primary antibody (e.g., anti-Iba1 at 1:500 dilution) in blocking solution overnight at 4°C.

-

Wash the sections thoroughly in PBS.

-

Incubate the sections with the fluorescently labeled secondary antibody (e.g., at 1:1000 dilution) and DAPI in blocking solution for 2 hours at room temperature, protected from light.

-

Wash the sections in PBS.

-

Mount the sections onto glass slides with mounting medium.

-

Image the sections using a fluorescence or confocal microscope.

-

Quantify the number of Iba1-positive cells in defined brain regions to determine the extent of microglia depletion.

Protocol 4: Western Blot Analysis of Csf1R Phosphorylation

This protocol is to assess the inhibition of Csf1R signaling by measuring its phosphorylation status in cell lysates.

Materials:

-

Cell culture of microglia or other Csf1R-expressing cells.

-

This compound.

-

CSF-1 or IL-34 ligand.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-Csf1R (e.g., Tyr723) and anti-total-Csf1R.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells and treat with this compound or vehicle (DMSO) for a specified time.

-

Stimulate the cells with CSF-1 or IL-34 for a short period (e.g., 5-15 minutes) to induce Csf1R phosphorylation.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-Csf1R antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-Csf1R antibody to normalize for protein loading.

Conclusion

This compound represents a valuable addition to the toolkit for researchers investigating the role of microglia and neuroinflammation in neurodegenerative diseases. Its ability to inhibit Csf1R provides a means to modulate microglial activity and numbers, thereby enabling a deeper understanding of their contribution to disease pathogenesis. The protocols provided herein offer a starting point for the application of this compound and other Csf1R inhibitors in a research setting. As with any experimental tool, careful optimization and validation are crucial for obtaining robust and reproducible results. Further characterization of this compound's in vivo efficacy, safety profile, and effects in various disease models will be essential for its broader application in the field of neurodegenerative disease research.

References

- 1. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 2. Discovery of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide as dual CSF-1R/c-Kit Inhibitors with improved stability and BBB permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Csf1R-IN-20 in Immunofluorescence Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase, plays a pivotal role in the regulation, differentiation, proliferation, and survival of macrophages and their progenitors.[1] Dysregulation of the CSF1R signaling pathway is implicated in various pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a compelling target for therapeutic intervention. Csf1R-IN-20 is a small molecule inhibitor of CSF1R with an IC50 of 467 nM, capable of inhibiting CSF1R auto-phosphorylation. These application notes provide a comprehensive guide for the utilization of this compound in immunofluorescence staining applications, enabling researchers to visualize and quantify the effects of CSF1R inhibition on target cell populations within the tissue microenvironment.

CSF1R Signaling Pathway

The binding of CSF1R ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PI3K-AKT, MAPK/ERK, and JAK/STAT pathways, which collectively regulate cell survival, proliferation, and differentiation.

Caption: Overview of the CSF1R signaling cascade.

Quantitative Data Summary

The following table summarizes the quantitative effects of CSF1R inhibitors on macrophage and microglia populations as determined by immunofluorescence analysis in various preclinical models. This data provides an expected range of depletion or modulation that can be achieved with CSF1R inhibition.

| CSF1R Inhibitor | Model System | Target Cell Type | Marker(s) | Percent Reduction (Mean ± SD) | Reference |

| BLZ945 | MDA-BrM (Breast Cancer Brain Metastasis) | Tumor-Associated Macrophages (TAMs) | IBA1+ | ~50% | [2] |

| BLZ945 | 99LN-BrM (Breast Cancer Brain Metastasis) | Tumor-Associated Macrophages (TAMs) | IBA1+ | ~60% | [2] |

| BLZ945 | SIV-infected Rhesus Macaques (Frontal Cortex) | Macrophages | CD163+ | ~40-60% (dose-dependent) | [3] |

| BLZ945 | SIV-infected Rhesus Macaques (Frontal Cortex) | Macrophages | CD206+ | ~50-70% (dose-dependent) | [3] |

| PLX5622 | C57BL/6J Mice (Brain) | Microglia | P2Y12+ | ~95% | [4] |

| PLX5622 | C57BL/6J Mice (Choroid) | Macrophages | MHCII+, IBA1+ | ~90% | [5] |

Experimental Protocols

Immunofluorescence Staining for Macrophage/Microglia Depletion Following this compound Treatment

This protocol provides a general framework for immunofluorescence staining to assess the in situ effects of this compound on target cell populations in tissue sections. Optimization of antibody concentrations, incubation times, and this compound treatment conditions (dose and duration) is recommended for specific experimental models.

Materials:

-

Tissue samples (formalin-fixed, paraffin-embedded or fresh-frozen)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS)

-

Primary antibodies (e.g., rabbit anti-IBA1, rat anti-CD68, rabbit anti-P2Y12)

-

Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-rat Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Microscope slides and coverslips

-

Fluorescence microscope

Experimental Workflow:

Caption: A generalized workflow for immunofluorescence staining.

Procedure:

-

Tissue Preparation:

-

For paraffin-embedded tissues, deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

For frozen tissues, allow sections to air dry at room temperature.

-

-

Antigen Retrieval (for paraffin-embedded tissues):

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., sodium citrate buffer, pH 6.0) and heating in a pressure cooker, water bath, or microwave. Allow slides to cool to room temperature.

-

-

Permeabilization:

-

Wash sections with PBS.

-

Incubate sections in permeabilization buffer for 10-15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate sections in blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer.

-

Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash sections three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in blocking buffer, protecting it from light.

-

Incubate sections with the diluted secondary antibody for 1-2 hours at room temperature in the dark.

-

-

Washing:

-

Wash sections three times with PBS for 5 minutes each in the dark.

-

-

Counterstaining:

-

Incubate sections with DAPI solution for 5 minutes at room temperature in the dark to stain cell nuclei.

-

Wash once with PBS.

-

-

Mounting:

-

Mount coverslips onto the slides using an antifade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the staining using a fluorescence or confocal microscope.

-

Capture images using appropriate filter sets for each fluorophore.

-

Quantify the number of positive cells or the fluorescence intensity in defined regions of interest using image analysis software (e.g., ImageJ, CellProfiler).

-

Troubleshooting

-

High Background:

-

Increase the duration or concentration of the blocking step.

-

Ensure adequate washing between antibody incubation steps.

-

Titer primary and secondary antibodies to determine the optimal dilution with the best signal-to-noise ratio.

-

-

Weak or No Signal:

-

Verify the expression of the target protein in the tissue.

-

Optimize the antigen retrieval method for paraffin-embedded tissues.

-

Increase the concentration or incubation time of the primary antibody.

-

Check the excitation and emission spectra of the fluorophores and the microscope filter settings.

-

-

Non-specific Staining:

-

Include appropriate controls, such as isotype controls for monoclonal primary antibodies and secondary antibody-only controls.

-

Ensure the blocking serum is from the same species as the secondary antibody was raised in.

-

Conclusion

This compound is a valuable tool for investigating the biological roles of CSF1R-positive cells, particularly macrophages and microglia, in various physiological and pathological contexts. The provided protocols and data serve as a comprehensive resource for researchers to effectively employ this inhibitor in immunofluorescence studies, enabling the visualization and quantification of its effects on the cellular composition of tissues. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

- 1. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CSF1R inhibition depletes brain macrophages and reduces brain virus burden in SIV-infected macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CSF1R blockade induces macrophage ablation and results in mouse choroidal vascular atrophy and RPE disorganization | eLife [elifesciences.org]

Application Notes and Protocols for Csf1R-IN-20 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of myeloid cells, particularly macrophages and microglia.[1][2] Its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), activate downstream signaling cascades, including the PI3K-AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for myeloid cell function.[3][4] Dysregulation of the Csf1R signaling pathway is implicated in various pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, making it a compelling therapeutic target.[1][5]

Csf1R-IN-20 is a novel inhibitor of Csf1R with a reported IC50 of 467 nM.[1] It belongs to a series of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamides designed as dual Csf1R/c-Kit inhibitors with potential for improved stability and blood-brain barrier permeability. While detailed in vivo studies for this compound have not yet been published, this document provides comprehensive application notes and generalized protocols based on the extensive research conducted with other potent and selective Csf1R inhibitors. These protocols can serve as a valuable starting point for designing and executing animal studies with this compound and other similar compounds.

Csf1R Signaling Pathway

The binding of CSF-1 or IL-34 to Csf1R induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation initiates a cascade of downstream signaling events critical for myeloid cell biology.

References

- 1. Discovery of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide as dual CSF-1R/c-Kit Inhibitors with improved stability and BBB permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of amido-benzisoxazoles as potent c-Kit inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimizing Csf1R-IN-20 concentration for cell viability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Csf1R-IN-20 for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R) tyrosine kinase.[1][2] Csf1R is crucial for the survival, proliferation, and differentiation of mononuclear phagocytes, such as macrophages and microglia.[1][3][4][5] Upon ligand binding (CSF-1 or IL-34), Csf1R dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which promotes cell viability.[5][6][7] this compound competitively binds to the ATP-binding pocket of the Csf1R kinase domain, preventing phosphorylation and subsequent downstream signaling, thereby leading to decreased cell viability and proliferation in Csf1R-dependent cells.[1][7]

Q2: What is a typical starting concentration range for this compound in cell viability assays?

A2: The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. For initial dose-response experiments, it is advisable to test a broad range of concentrations. Based on data from similar Csf1R inhibitors like PLX5622 and Pexidartinib (PLX3397), a starting range of 10 nM to 10 µM is recommended for in vitro studies.[8] Some studies have shown effects of Csf1R inhibitors at concentrations as low as 0.5 µM, with significant cytotoxicity observed at higher concentrations around 20 µM in certain cell types like oligodendrocyte progenitor cells.[8]

Q3: How can I determine the IC50 value of this compound for my specific cell line?

A3: To determine the half-maximal inhibitory concentration (IC50), you should perform a dose-response experiment. This involves treating your cells with a serial dilution of this compound for a fixed period (e.g., 24, 48, or 72 hours). Cell viability is then measured using an appropriate assay (e.g., MTT, MTS, or a luminescent ATP-based assay).[9][10] The IC50 value is calculated by fitting the resulting dose-response curve to a four-parameter logistic equation. It is crucial to select a concentration range that brackets the 50% inhibition level.[11]

Q4: What are the potential off-target effects of this compound?

A4: While this compound is designed to be a selective Csf1R inhibitor, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations.[3] For instance, the related inhibitor Pexidartinib (PLX3397) also shows activity against c-Kit and has some cross-reactivity with other tyrosine kinases like FLT3 and KDR.[8] It is important to consider these potential off-target effects when interpreting results, especially at high concentrations.[12] Comparing the effects of this compound with other Csf1R inhibitors or using genetic knockdown of Csf1R can help validate that the observed phenotype is due to on-target inhibition.[3]

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or improper mixing of the compound. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. Ensure thorough mixing of this compound in the media before adding to the cells.[13][14] |

| No significant decrease in cell viability even at high concentrations | The cell line may not be dependent on Csf1R signaling for survival. The compound may have degraded. | Confirm Csf1R expression in your cell line via Western blot, flow cytometry, or qPCR. Prepare fresh dilutions of this compound from a new stock solution. Consider a different class of inhibitors if the cells are confirmed to be Csf1R-negative. |

| Complete cell death at the lowest tested concentration | The starting concentration is too high for the specific cell line. | Perform a broader dose-response experiment with a wider range of lower concentrations (e.g., starting from the picomolar or low nanomolar range).[11] |

| Inconsistent results between experiments | Variations in experimental parameters such as cell passage number, confluency at the time of treatment, or incubation time. | Maintain a consistent cell culture practice, using cells within a defined passage number range. Seed cells at a consistent density and treat them at the same level of confluency. Use a standardized incubation time for all experiments.[13][14] |

| Precipitation of this compound in the culture medium | The concentration of the inhibitor exceeds its solubility in the medium. The solvent concentration (e.g., DMSO) is too high. | Check the solubility information for this compound. If not available, perform a solubility test. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[13] |

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density for Cell Viability Assays

-

Cell Preparation: Culture cells to approximately 80% confluency. Harvest and resuspend the cells in fresh culture medium to create a single-cell suspension.

-

Cell Seeding: Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).

-

Incubation: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).

-

Viability Assessment: At each time point, measure cell viability using your chosen assay (e.g., MTT or CellTiter-Glo).

-

Analysis: Select the seeding density that results in exponential growth throughout the experiment and provides a signal within the linear range of the assay.[11]

Protocol 2: Dose-Response Analysis of this compound using MTT Assay

-

Cell Seeding: Based on the optimal seeding density determined in Protocol 1, seed cells in a 96-well plate and incubate overnight to allow for attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 10 µM, 3.16 µM, 1 µM, 0.316 µM, 0.1 µM, 0.0316 µM, 0.01 µM, and a vehicle control with the same final DMSO concentration).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified incubator.

-

MTT Assay:

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Murine Macrophage Cell Line

| This compound (µM) | % Viability (Mean ± SD) |

| 10 | 5.2 ± 1.5 |

| 3.16 | 15.8 ± 3.2 |

| 1 | 48.9 ± 5.1 |

| 0.316 | 85.4 ± 4.7 |

| 0.1 | 95.1 ± 3.9 |

| 0.0316 | 98.2 ± 2.5 |

| 0.01 | 99.1 ± 2.1 |

| 0 (Vehicle) | 100 ± 2.8 |

Table 2: IC50 Values of Csf1R Inhibitors in Different Cell Lines (Literature Data)

| Compound | Cell Line | Assay | IC50 (nM) |

| Pexidartinib (PLX3397) | CSF1R-dependent cell line | Cell Viability | 20 |

| PLX5622 | CSF1R-dependent cell line | Cell Viability | 10 |

Note: This table provides example data from related compounds to give a general idea of the expected potency. The actual IC50 for this compound will need to be determined experimentally.

Visualizations

Caption: Csf1R signaling pathway and the inhibitory action of this compound.

Caption: Workflow for determining the IC50 of this compound.

Caption: Troubleshooting decision tree for high variability in cell viability assays.

References